molecular formula C5H10N2O4 B1329785 Glycyl-dl-serine CAS No. 687-38-7

Glycyl-dl-serine

Cat. No. B1329785
CAS RN: 687-38-7
M. Wt: 162.14 g/mol
InChI Key: BCCRXDTUTZHDEU-UHFFFAOYSA-N
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Description

Glycyl-dl-serine is a dipeptide . It has a molecular formula of C5H10N2O4 and a molecular weight of 162.14 g/mol . The IUPAC name for Glycyl-dl-serine is 2-[(2-aminoacetyl)amino]-3-hydroxypropanoic acid .


Synthesis Analysis

The synthesis of Glycyl-dl-serine involves the reductive amination of glyceric acid, which is one of the oxidation products of GLY . This process is catalyzed by an Ru-Pd/C catalyst .


Molecular Structure Analysis

The molecular structure of Glycyl-dl-serine can be represented by the InChI string: InChI=1S/C5H10N2O4/c6-1-4(9)7-3(2-8)5(10)11/h3,8H,1-2,6H2,(H,7,9)(H,10,11) . The canonical SMILES representation is: C(C(C(=O)O)NC(=O)CN)O .


Chemical Reactions Analysis

The conversion of glycine into serine is catalyzed by serine transhydroxymethylase, which results in the formation of a Schiff base intermediate of glycine and pyridoxal phosphate .


Physical And Chemical Properties Analysis

The physical and chemical properties of Glycyl-dl-serine include a molecular weight of 162.14 g/mol . The XLogP3-AA value is -4.7, indicating its hydrophilic nature . It has a hydrogen bond donor count of 4 .

Mechanism of Action

Target of Action

Glycyl-dl-serine, a dipeptide composed of glycine and serine, primarily targets serine hydroxymethyltransferase (SHMT) . SHMT is a highly conserved pyridoxal-5-phosphate (PLP)-dependent enzyme that plays a crucial role in the assimilation of C1 compounds, yielding the main L-serine intermediate .

Mode of Action

Glycyl-dl-serine interacts with its target, SHMT, to facilitate the conversion of glycine to L-serine . This conversion is achieved through an enzymatic reaction that uses glycine and formaldehyde as substrates .

Biochemical Pathways

Glycyl-dl-serine is involved in the glycerate and phosphorylated pathways of serine synthesis . These pathways diverge from glycolysis at the level of 3-phosphoglyceric acid . The glycerate-serine pathway is initiated in the cytosol and involves glycerate formation from 3-phosphoglycerate . The phosphorylated serine pathway operates in plastids and forms phosphohydroxypyruvate as an intermediate . Serine formed in these pathways becomes a precursor of glycine, formate, and glycolate, which accumulate under stress conditions .

Pharmacokinetics

It’s known that the compound’s activity is optimal at ph 78 and 45 °C , suggesting that its bioavailability may be influenced by pH and temperature.

Result of Action

The primary result of Glycyl-dl-serine’s action is the production of L-serine . In one study, using glycine (133 mM) and formaldehyde (13.3 mM) as substrates to produce serine by enzymatic reaction, 93.6 mM L-serine was obtained with a 70.4% molar conversion rate from glycine to L-serine .

Action Environment

The action of Glycyl-dl-serine is influenced by environmental factors such as pH and temperature . Its optimal activity occurs at pH 7.8 and 45 °C , suggesting that these conditions enhance the compound’s action, efficacy, and stability

Safety and Hazards

Glycyl-dl-serine should be handled in a well-ventilated place. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Future research could focus on the role of Glycyl-dl-serine in the regulation of metabolism. For instance, under serine starvation, cells respond to growth pressure by activating key enzymes to amplify the SSP rate .

properties

IUPAC Name

2-[(2-aminoacetyl)amino]-3-hydroxypropanoic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H10N2O4/c6-1-4(9)7-3(2-8)5(10)11/h3,8H,1-2,6H2,(H,7,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCRXDTUTZHDEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)NC(=O)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80988392
Record name N-(2-Amino-1-hydroxyethylidene)serine
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Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Glycyl-Serine
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CAS RN

687-38-7, 7361-43-5, 82660-87-5, 2789-31-3
Record name Glycylserine
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Record name N-Glycyl-DL-serine
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Record name N-(2-Amino-1-hydroxyethylidene)serine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of Glycyl-DL-serine?

A1: While the provided abstracts don't explicitly state the molecular formula and weight, Glycyl-DL-serine, being a dipeptide composed of glycine and serine, has the molecular formula C5H10N2O4 and a molecular weight of 162.15 g/mol.

Q2: How does the structure of Glycyl-DL-serine relate to its behavior in solution?

A2: [] Proton magnetic resonance studies show that Glycyl-DL-serine, like other glycine-containing dipeptides, exhibits two distinct chemical shifts for the protons of its constituent amino acids in solution. This suggests the presence of two magnetically non-equivalent sites in solution, highlighting the influence of its structure on its solution behavior. You can learn more about this in the study "Proton Magnetic Resonance Studies of Dipeptides" [].

Q3: How does the hydrolysis of Glycyl-DL-serine differ in pure water compared to acidic solutions?

A3: [] Glycyl-DL-serine hydrolyzes significantly faster in pure water compared to its hydrolysis rate in 0.5 N hydrochloric acid. This is surprising considering the generally accepted role of acidic environments in peptide bond cleavage. The researchers propose that this accelerated hydrolysis in water might be due to the O → N migration of the glycyl residue in Glycyl-DL-serine, forming an O-peptide intermediate. For a deeper dive into this unique hydrolytic behavior, refer to the research paper "Untersuchungen über die Kinetik der Spaltung von Di- und Tripeptiden" [].

Q4: Does Glycyl-DL-serine play a role in bacterial nutrition?

A4: [] Yes, Glycyl-DL-serine has been shown to restore growth in Leuconostoc mesenteroides cultures experiencing growth inhibition due to low L-serine levels combined with the antagonistic effects of L-alanine, L-threonine, and glycine. This suggests that dipeptides like Glycyl-DL-serine might be involved in distinct metabolic pathways for this organism. The paper "EFFECT OF PEPTIDES AND AMINO ACIDS IN THE SERINE NUTRITION OF LEUCONOSTOC MESENTEROIDES" [] delves into the nutritional aspects of Glycyl-DL-serine in bacterial cultures.

Q5: What spectroscopic techniques have been used to analyze Glycyl-DL-serine?

A5: [, ] Proton Magnetic Resonance (PMR) spectroscopy has been extensively employed to characterize Glycyl-DL-serine. This technique revealed the presence of two magnetically non-equivalent sites in solution, offering insights into its structural conformation []. Additionally, Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-transform Infrared Spectroscopy (FTIR) identified Glycyl-DL-serine within complex mixtures extracted from Aspergillus niger [].

Q6: Are there any studies on the thermodynamic properties of Glycyl-DL-serine?

A6: Yes, several studies have investigated the thermodynamic properties of Glycyl-DL-serine in solution. Researchers have determined partial molar volumes of Glycyl-DL-serine at different temperatures [, ], explored the thermodynamic characteristics of its protolytic equilibria [], and analyzed its partial molar heat capacities in aqueous solutions []. These studies provide valuable insights into the behavior of Glycyl-DL-serine in various conditions.

Q7: Has Glycyl-DL-serine been implicated in any studies involving metal complexation?

A7: [] Yes, research indicates that copper(II)-Glycyl-DL-serine complexes exhibit specific coordination selectivity when interacting with other amino acids. This selectivity might have implications for understanding metal ion interactions with peptides in biological systems. Further details on this coordination behavior can be found in the study "COORDINATION SELECTIVITY IN THE MIXED-LIGAND FORMATION OF COPPER(II)-GLYCYL-DL-SERINE WITH SOME AMINO ACIDS" [].

Q8: What information is available on the crystal structure of Glycyl-DL-serine?

A8: [] Research has determined the unit-cell dimensions and space groups for Glycyl-DL-serine crystals. This structural information is crucial for understanding its solid-state properties and potential applications. Details on its crystallographic data are available in the study "Unit‐cell dimensions and space groups of synthetic peptides. I. Glycyl‐l‐tyrosine, Glycyl‐l‐tyrosine hydrochloride, glycyl‐dl‐serine and glycyl‐dl‐leucine" [].

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